Suc-Ala-Ala-pNA

Enzyme kinetics Substrate profiling Serine protease

Suc-Ala-Ala-pNA (Succinyl-L-alanyl-L-alanyl-p-nitroanilide) is a synthetic dipeptide chromogenic substrate belonging to the class of acylated peptide p-nitroanilides. It is characterized by an N-terminal succinyl blocking group, two alanine residues occupying the P2 and P1 positions, and a C-terminal pNA chromophore that releases a quantifiable yellow signal (absorbance at 405–410 nm) upon enzymatic cleavage.

Molecular Formula C16H20N4O7
Molecular Weight 380.35 g/mol
Cat. No. B8179988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Ala-pNA
Molecular FormulaC16H20N4O7
Molecular Weight380.35 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O
InChIInChI=1S/C16H20N4O7/c1-9(17-13(21)7-8-14(22)23)15(24)18-10(2)16(25)19-11-3-5-12(6-4-11)20(26)27/h3-6,9-10H,7-8H2,1-2H3,(H,17,21)(H,18,24)(H,19,25)(H,22,23)/t9-,10-/m0/s1
InChIKeyAPALOONUKPGKGU-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Ala-pNA: A Definitive Chromogenic Substrate for Elastase Kinetics and Selective Protease Procurement


Suc-Ala-Ala-pNA (Succinyl-L-alanyl-L-alanyl-p-nitroanilide) is a synthetic dipeptide chromogenic substrate belonging to the class of acylated peptide p-nitroanilides. It is characterized by an N-terminal succinyl blocking group, two alanine residues occupying the P2 and P1 positions, and a C-terminal pNA chromophore that releases a quantifiable yellow signal (absorbance at 405–410 nm) upon enzymatic cleavage. This compound serves as a key substrate for pancreatic elastase and other serine proteases with specificity for small aliphatic residues at the S1 pocket, and its kinetic properties form a critical bridge between mono-alanine and tri-alanine substrates in mechanistic enzymology [1][2].

Why Suc-Ala-Ala-pNA Cannot Be Replaced by Generic 'Ala-pNA' Substrates Without Compromising Assay Validity


Generic substitution among succinyl-alanine-pNA elastase substrates is not scientifically sound because catalytic efficiency (kcat/Km) is not a linear function of chain length. The dipeptide Suc-Ala-Ala-pNA occupies a discrete kinetic space that is irreproducible by simply adjusting the concentration of a mono-alanine or tri-alanine analog. Substituting Suc-Ala-Ala-pNA with Suc-Ala-pNA would forfeit approximately 88% of catalytic efficiency, while switching to Suc-Ala-Ala-Ala-pNA would drastically overshoot sensitivity and potentially introduce off-target hydrolysis by non-elastase proteases such as astacin [1][2]. Furthermore, the differential selectivity of these substrates for pancreatic versus neutrophil elastase means that using an incorrect chain-length analog can fundamentally alter which enzyme activity is being measured in a complex biological sample .

Head-to-Head Quantitative Evidence: Suc-Ala-Ala-pNA vs. Closest Elastase Substrate Analogs


Chain-Length Dependent Catalytic Efficiency: Suc-Ala-Ala-pNA is 8.5-Fold More Efficient than Suc-Ala-pNA

Doubling the number of alanine residues from one to two profoundly increases the catalytic efficiency of porcine pancreatic elastase. Under identical assay conditions (20 mM Tris-HCl, pH 8.0, 25°C), the specificity constant (kcat/Km) for the dipeptide substrate Suc-Ala-Ala-pNA is approximately 8.5-fold higher than that of the mono-alanine analog Suc-Ala-pNA, while the tri-alanine analog Suc-Ala-Ala-Ala-pNA displays an additional 172-fold increase over the dipeptide. These data demonstrate that Suc-Ala-Ala-pNA occupies a distinct, intermediate kinetic regime that cannot be replicated by simply increasing the concentration of a shorter substrate [1].

Enzyme kinetics Substrate profiling Serine protease

Elastase Class Discrimination: Suc-Ala-Ala-pNA is a Pancreatic Elastase Substrate, Not a Neutrophil Elastase Substrate

Short-chain succinyl-alanine substrates (di- and tri-alanine) are demonstrably useful for pancreatic elastase but exhibit poor sensitivity toward granulocyte (neutrophil) elastase. To achieve meaningful neutrophil elastase detection, a valine residue must be placed at the P1 position, as exemplified by pGlu-Pro-Val-pNA (S-2484) . In direct comparisons, S-2484 was approximately 30 times more sensitive than Suc-Ala-Ala-Ala-pNA for granulocyte elastase detection (Km = 0.4 mM) . Since Suc-Ala-Ala-pNA is even less efficient than the trialanine substrate, this differential sensitivity is amplified, making Suc-Ala-Ala-pNA a functionally selective pancreatic elastase substrate that excludes granulocyte elastase activity.

Elastase isoform selectivity Pancreatic elastase Neutrophil elastase

Specificity Advantage: Suc-Ala-Ala-pNA is Not Cleaved by Chymotrypsin or Cathepsin G

The substrate specificity of Suc-Ala-Ala-pNA is restricted to elastase-like serine proteases with a preference for small aliphatic P1 residues. It is not cleaved by chymotrypsin or cathepsin G, which require aromatic or larger hydrophobic residues at the P1 position. This contrasts with tetrapeptide substrates such as Suc-Ala-Ala-Pro-Phe-pNA, which is broadly hydrolyzed by chymotrypsin, cathepsin G, subtilisins, chymase, and cyclophilins . Similarly, MeO-Suc-Ala-Ala-Pro-Val-pNA (a neutrophil elastase substrate) is cleaved by both human leukocyte and porcine pancreatic elastase but is also specific enough to avoid cathepsin G cleavage [1].

Protease specificity Chymotrypsin Cathepsin G Off-target activity

Kinetic Baseline Utility: Suc-Ala-Ala-pNA Enables Chain-Length-Dependent Mechanistic Studies of Serine Proteases

The discrete kinetic properties of Suc-Ala-Ala-pNA make it an essential reference compound for mechanistic studies of serine protease acylation kinetics. Research on α-chymotrypsin has demonstrated that the acylation rate constant k₂ exhibits a dramatic dependence on peptide chain length, while the deacylation rate constant k₃ remains relatively insensitive [1]. In this context, Suc-Ala-Ala-pNA serves as the intermediate chain-length probe between Suc-Phe-pNA (k₂ = 0.04 s⁻¹) and Suc-Ala-Ala-Pro-Phe-pNA (k₂ = 98 s⁻¹), enabling researchers to dissect the enthalpic and entropic contributions to subsite-mediated transition-state stabilization [1].

Enzyme mechanism Subsite cooperativity Acylation kinetics

Defined Kinetic Properties Enable QSAR Modeling: Suc-Ala-Ala-pNA Serves as a Reference Substrate in 100-Compound Structure-Activity Studies

Suc-Ala-Ala-pNA belongs to a family of Suc-X-Y-Ala-pNA peptides for which comprehensive kinetic constants (Km, kcat, and kcat/Km) were determined with porcine pancreatic elastase across 100 systematically varied substrates [1]. The additivity of amino acid side-chain contributions to the logarithmic kinetic constants was confirmed through Free-Wilson/Fujita-Ban analysis, with Suc-Ala-Ala-pNA serving as the foundational di-alanine reference structure against which the energetic contributions of alternative P2 and P1 residues are compared [1]. This QSAR framework is unique to this substrate class and has not been replicated for tetrapeptide substrates containing Pro or Val at P1.

QSAR Substrate engineering Free-Wilson analysis

Practical Advantages: Defined Molecular Weight (380.36 Da) and DMSO Solubility vs. Higher Molecular Weight Tetrapeptide Analogs

Suc-Ala-Ala-pNA (molecular weight 380.36 g/mol, molecular formula C₁₆H₂₀N₄O₇) is soluble in DMSO and can be stored at -20°C with protection from light and moisture [1][2]. In comparison, the widely used tetrapeptide substrate MeO-Suc-Ala-Ala-Pro-Val-pNA has a substantially higher molecular weight of 590.63 g/mol (C₂₇H₃₈N₆O₉) [3], which affects molar-based cost calculations and may reduce per-gram substrate yield in synthesis. The Suc-(Ala)₂ scaffold also avoids the synthetic complexity and cost associated with incorporating Pro and Val residues.

Solubility Molecular weight Formulation Procurement

Optimal Application Scenarios for Suc-Ala-Ala-pNA in Protease Research and Inhibitor Screening


Pancreatic Elastase Activity Assays in Complex Biological Samples Containing Neutrophil Elastase

When measuring elastase activity in tissue homogenates, bronchoalveolar lavage fluid, or inflammatory exudates where both pancreatic and neutrophil elastase may be present, Suc-Ala-Ala-pNA provides selective detection of pancreatic elastase without interference from neutrophil elastase. As demonstrated by the approximately 30-fold lower sensitivity of short-chain Ala-pNA substrates for granulocyte elastase compared to Val-containing substrates, Suc-Ala-Ala-pNA effectively excludes neutrophil elastase signals . Researchers should pair this substrate with a neutrophil-specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) run in parallel to achieve differential isoform quantification.

Mechanistic Enzymology: Dissecting Acylation vs. Deacylation Rate Constants in Serine Proteases

Suc-Ala-Ala-pNA is the optimal choice for chain-length-dependent mechanistic studies where the goal is to isolate the effect of P2-P1 subsite occupancy on the acylation rate constant k₂. Its intermediate kinetic efficiency (kcat/Km = 110 M⁻¹s⁻¹ for pancreatic elastase) provides a measurable signal without the excessively rapid turnover that complicates initial-rate determination for tri-alanine or tetrapeptide substrates [1]. The well-established kinetic framework for this compound class, combined with the availability of mono-alanine and tri-alanine comparators, makes it indispensable for Eyring and van't Hoff analyses of transition-state stabilization [2].

QSAR-Based Rational Design of Elastase Substrates and Inhibitors

For laboratories engaged in computational or experimental substrate engineering, Suc-Ala-Ala-pNA serves as the baseline scaffold within a validated 100-compound QSAR model for Suc-X-Y-Ala-pNA substrates [3]. Researchers can predict the kinetic consequences of P2 and P1 substitutions using additive Free-Wilson/Fujita-Ban energetic contributions. This approach is not available for substrates with non-alanine P1 residues (e.g., Pro, Val, Phe), making the di-alanine scaffold a uniquely data-rich starting point for rational design.

High-Throughput Inhibitor Screening Requiring Moderate Substrate Turnover Rates

In high-throughput screening campaigns for pancreatic elastase inhibitors, the use of Suc-Ala-Ala-Ala-pNA (kcat/Km = 19,000 M⁻¹s⁻¹) can result in excessively rapid substrate depletion that reduces the linear range of the assay and complicates IC₅₀ determination. Suc-Ala-Ala-pNA, with its 173-fold lower catalytic efficiency, provides a more forgiving kinetic window for endpoint or kinetic-read assays, reducing the frequency of false negatives caused by substrate exhaustion while still generating sufficient signal for robust Z'-factor calculations [1].

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